molecular formula C7H4F3NOS B2564053 1-(Sulfinylamino)-3-(trifluoromethyl)benzene CAS No. 68090-67-5

1-(Sulfinylamino)-3-(trifluoromethyl)benzene

Cat. No. B2564053
CAS RN: 68090-67-5
M. Wt: 207.17
InChI Key: CLMAHKQUGFOWST-UHFFFAOYSA-N
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Description

“1-(Sulfinylamino)-3-(trifluoromethyl)benzene” is a chemical compound with the formula C7H4F3NOS. It has a molecular weight of 207.17 g/mol .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds, like “1-(Sulfinylamino)-3-(trifluoromethyl)benzene”, has been a topic of significant research. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . A visible-light-promoted radical [1,2]-Brook rearrangement involving defluorinated alkylation of α-trifluoromethyl alkenes has been reported for the synthesis of various gem-difluoro substituted homoallylic alcohols .


Molecular Structure Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The C–F bond is the strongest single bond in organic compounds .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates . Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds .

Scientific Research Applications

Fluorescent Probes and Imaging Agents

STB, with its electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, can serve as a promising fluorescent probe. Researchers have explored its use in biological imaging, cellular tracking, and diagnostics. The unique photophysical properties of STB allow for sensitive detection, making it valuable in fluorescence-based techniques .

Visible-Light-Promoted Radical Rearrangements

STB’s trifluoromethyl group plays a crucial role in visible-light-promoted radical reactions. For instance, it participates in [1,2]-Brook rearrangements, leading to gem-difluoro substituted homoallylic alcohols. This protocol offers mild conditions, broad substrate scope, and good functional group tolerance .

Trifluoromethylation Reactions

The trifluoromethyl group in STB contributes to its relevance in pharmaceuticals, agrochemicals, and materials. Researchers have explored its use in carbon-centered radical intermediates, leading to innovative synthetic pathways. Understanding STB’s reactivity in trifluoromethylation reactions is essential for designing novel compounds .

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Future research may focus on the synthesis of diverse fluorinated compounds through selective C–F bond activation .

properties

IUPAC Name

1-(sulfinylamino)-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NOS/c8-7(9,10)5-2-1-3-6(4-5)11-13-12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMAHKQUGFOWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=S=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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